2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), a sulfanyl group (-SH), and a cyanocyclohexyl group (a cyclohexane ring with a -CN group attached). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazole ring could be formed through a cyclization reaction involving a diazonium compound and an alkyne. The sulfanyl group could be introduced through a substitution reaction involving a suitable sulfur-containing reagent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the cyclohexane ring would add some rigidity to the molecule, potentially affecting its reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amino group could participate in acid-base reactions, the triazole ring could undergo reactions at the nitrogen atoms, and the sulfanyl group could undergo oxidation and reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Synthesis and Antitumor Activity
Compounds related to 2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide have been synthesized and explored for their potential antitumor activities. A study involving the synthesis of novel heterocyclic compounds incorporating thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives demonstrated promising inhibitory effects on different cell lines, suggesting a potential for antitumor applications (Albratty, El-Sharkawy, & Alam, 2017).
Anti-inflammatory and Analgesic Effects
Another area of research explores the anti-inflammatory and analgesic effects of compounds with a structure similar to this compound. The study on novel antiarthritic agents with a 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) skeleton, containing an antioxidant moiety, showed potent inhibitory effects on both cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production, without ulcerogenic activities (Inagaki et al., 2000).
Antimicrobial Applications
Compounds bearing a sulfonamide moiety, related to the chemical structure , have been synthesized and tested for their antimicrobial properties. For instance, a study focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety suitable as antimicrobial agents showed promising results against various bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Structural Elucidation and Antimicrobial Screening
Further research includes the synthesis and structural elucidation of derivatives closely related to this compound, which have been screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activities. These studies highlight the versatility of such compounds in the realm of pharmaceutical chemistry (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with a specific biological target in the body. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6OS/c1-20(2,3)16-9-7-15(8-10-16)18-25-26-19(27(18)23)29-13-17(28)24-21(14-22)11-5-4-6-12-21/h7-10H,4-6,11-13,23H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSOONUEPHPIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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